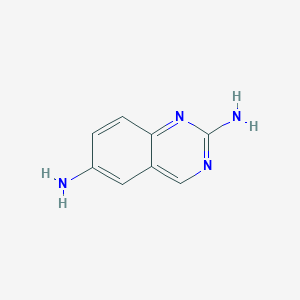
2,6-Diaminochinazolin
Übersicht
Beschreibung
Quinazoline-2,6-diamine, also known as 2,6-diaminoquinazoline, is an organic compound with the chemical formula C8H6N2. It belongs to the quinazoline family, which is a class of heterocyclic compounds. Quinazoline-2,6-diamine has a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. It appears as light yellow crystalline solid and is soluble in water .
Synthesis Analysis
The synthesis of quinazoline-2,6-diamine can be achieved through various methods. One of the reported approaches involves the decarboxylation of the 2-carboxy derivative of quinazoline. Another method utilizes anthranilic acid treatment with amide to yield 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .
Molecular Structure Analysis
Quinazoline-2,6-diamine is a planar molecule, consisting of one benzene ring and one pyrimidine ring. Its chemical structure is shown below:
Chemical Reactions Analysis
The reactivity of quinazoline-2,6-diamine depends on its substituents and their positions. For example, derivatives with specific substituents have been synthesized for medicinal purposes, including antimalarial and anticancer agents. Docking studies suggest that some compounds may bind with the EGFR tyrosine kinase domains .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolin-Derivate wurden ausgiebig auf ihre Antitumor-Eigenschaften untersucht. Die Verbindung N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)chinazolin-4,6-diamin hat bemerkenswerte Aktivität gegen verschiedene Tumoren gezeigt . Dies deutet darauf hin, dass 2,6-Diaminochinazolin ein wichtiges Grundgerüst für die Entwicklung neuer Antitumormittel sein könnte.
Antimikrobielle und Antimykotische Eigenschaften
Der Chinazolin-Rest ist dafür bekannt, bedeutende antimikrobielle und antimykotische Aktivitäten zu besitzen. Dies macht ihn zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme .
Anti-inflammatorische Anwendungen
Chinazolin-Derivate zeigen entzündungshemmende Wirkungen, die zur Behandlung chronischer Entzündungskrankheiten genutzt werden könnten . Die Forschung zur Klärung der Mechanismen, über die diese Verbindungen ihre Wirkung entfalten, ist im Gange.
Antihypertensive Anwendungen
Die Struktur von this compound wurde mit antihypertensiver Aktivität in Verbindung gebracht, was auf seine Verwendung bei der Behandlung von Bluthochdruck hindeutet .
Antidiabetisches Potenzial
Studien haben gezeigt, dass Chinazolin-Derivate antidiabetische Eigenschaften haben können, was einen neuen Weg für die Diabetesforschung eröffnet .
Antituberkulose-Aktivität
This compound und seine Derivate haben sich als vielversprechend für die Behandlung von Tuberkulose erwiesen, was angesichts der steigenden Inzidenz von Tuberkulose und der Entstehung von resistenten Formen entscheidend ist .
Antimalaria-Effekte
Die Verbindung wurde als antimalariawirksam identifiziert, was bei der Suche nach neuen Behandlungsmethoden für Malaria, insbesondere in Regionen, in denen Resistenzen gegen bestehende Medikamente ein Problem darstellen, von Bedeutung ist .
Sedativ-hypnotische Eigenschaften
Chinazolin-Derivate wurden auf ihre sedativ-hypnotischen Eigenschaften untersucht, was zur Entwicklung neuer Medikamente für Schlafstörungen führen könnte .
Wirkmechanismus
Target of Action
Quinazoline-2,6-diamine has been reported to interact with several primary targets. One of the key targets is the vascular endothelial growth factor receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is often upregulated in cancerous tissues . Another significant target is the epidermal growth factor receptor (EGFR) . EGFR is involved in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
Quinazoline-2,6-diamine interacts with its targets by acting as a potent inhibitor. For instance, it inhibits VEGFR, thereby blocking the angiogenesis process, which can starve tumors of the nutrients they need to grow . Similarly, it inhibits EGFR, preventing the receptor from sending signals that promote cell growth and proliferation . This can help to slow down or stop the growth of cancer cells.
Biochemical Pathways
The inhibition of VEGFR and EGFR by Quinazoline-2,6-diamine affects several biochemical pathways. By inhibiting VEGFR, it disrupts the VEGF signaling pathway, which is crucial for angiogenesis . On the other hand, by inhibiting EGFR, it affects the EGFR signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Quinazoline-2,6-diamine’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting key receptors like VEGFR and EGFR, it can effectively slow down or halt the growth of cancer cells . Additionally, by blocking angiogenesis, it can starve tumors of the nutrients they need to grow .
Action Environment
The action, efficacy, and stability of Quinazoline-2,6-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and light can impact the stability of the compound . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Quinazoline-2,6-diamine, like other quinazoline derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions can be attributed to the presence of the nitrogen atoms in the quinazoline ring, which can form hydrogen bonds with biomolecules
Cellular Effects
Quinazoline-2,6-diamine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Quinazoline-2,6-diamine exerts these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
quinazoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGNMIFCUOXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629000 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-95-3 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



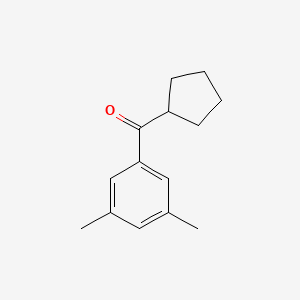
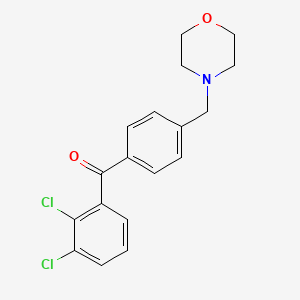


![Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613667.png)
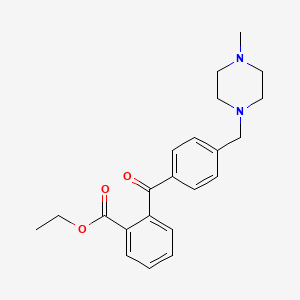
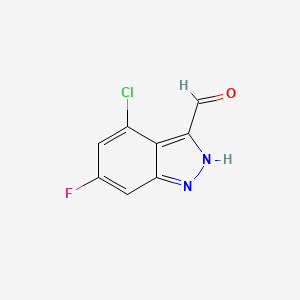

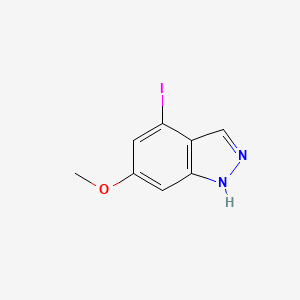
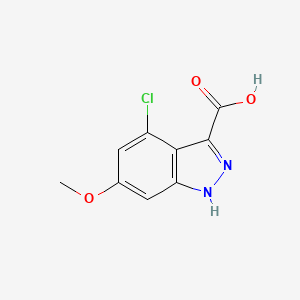

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)
